Product packaging for 3-Phenylpropyl propionate(Cat. No.:CAS No. 122-74-7)

3-Phenylpropyl propionate

Cat. No.: B092307
CAS No.: 122-74-7
M. Wt: 192.25 g/mol
InChI Key: GTNCESCYZPMXCJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Materials Science

In the realm of organic synthesis , 3-phenylpropyl propionate (B1217596) primarily serves as a valuable building block and a reference compound. Its synthesis is straightforward, typically achieved through the esterification of phenylpropyl alcohol with propionic acid. chemicalbook.com This reaction is a classic example of Fischer-Speier esterification, a fundamental process in organic chemistry.

While not a primary monomer for large-scale polymer production, 3-phenylpropyl propionate finds utility in materials science for the development of specialized polymers and surface coatings. Its aromatic ring and flexible propyl chain can be strategically incorporated to modify the properties of materials, such as enhancing thermal stability or altering surface hydrophobicity. Research into related compounds, such as 4-(3-phenylpropyl)pyridine, highlights the use of the phenylpropyl moiety in creating specific environments for electrochemical processes, suggesting potential applications for this compound in designing functional materials for sensors or catalytic systems. sigmaaldrich.com

Interdisciplinary Relevance in Chemical Biology and Environmental Chemistry

The interdisciplinary relevance of this compound is increasingly recognized. In chemical biology , esters like this compound are studied for their interactions with biological systems. While specific biological activities of this compound are not extensively documented in publicly available research, the broader class of aryl alkyl alcohol simple acid esters, to which it belongs, is a subject of toxicological and dermatological reviews. ebi.ac.uk The study of how such esters are metabolized and their potential effects on cellular processes is an active area of investigation.

From an environmental chemistry perspective, the fate and transport of compounds like this compound are of interest. As a fragrance ingredient, it can be released into the environment through various wastewater streams. Understanding its biodegradability and potential for bioaccumulation is crucial for assessing its environmental impact. The study of volatile compounds in natural products, such as its reported presence in guava fruit, also provides a natural context for its environmental occurrence. chemicalbook.comebi.ac.uk

Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Heavy, floral, balsamic, with hyacinth and mimosa undertones
Boiling Point 247 °C (lit.)
Density 1.0 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4920 (lit.)
Flash Point > 100 °C
CAS Number 122-74-7

Source: chemicalbook.comechemi.comthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B092307 3-Phenylpropyl propionate CAS No. 122-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropyl propanoate
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InChI

InChI=1S/C12H16O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
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InChI Key

GTNCESCYZPMXCJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(=O)OCCCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C12H16O2
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DSSTOX Substance ID

DTXSID80861757
Record name Benzenepropanol, 1-propanoate
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Molecular Weight

192.25 g/mol
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Physical Description

Colourless liquid, heavy floral balsamic odour
Record name 3-Phenylpropyl propionate
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Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl propanoate
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Solubility

very slightly, insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl propanoate
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Record name 3-Phenylpropyl propionate
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Density

0.995-1.005
Record name 3-Phenylpropyl propionate
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CAS No.

122-74-7
Record name 3-Phenylpropyl propionate
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Record name 3-PHENYLPROPYL PROPANOATE
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Advanced Synthetic Methodologies and Chemical Transformations

Classical and Refined Esterification Pathways

Conventional synthesis of 3-phenylpropyl propionate (B1217596) primarily relies on well-established esterification reactions, which have been refined over time to improve efficiency and product yield.

Direct Esterification Protocols

The most fundamental method for producing 3-phenylpropyl propionate is the direct, acid-catalyzed reaction between 3-phenylpropanol and propionic acid, known as Fischer-Speier esterification. wikipedia.org This reversible reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is typically performed under reflux conditions. wikipedia.orgwvu.edu To drive the chemical equilibrium towards the formation of the ester, it is common to either use an excess of one reactant (often the less expensive one) or to remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343). wvu.eduoperachem.com

Table 1: Typical Reaction Parameters for Direct Esterification

ParameterConditionPurpose
Reactants 3-Phenylpropanol, Propionic AcidFormation of the ester.
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)To protonate the carboxylic acid, increasing its electrophilicity. wikipedia.org
Solvent Toluene, Hexane (optional)To facilitate azeotropic removal of water. wikipedia.org
Temperature 60–110 °C (Reflux)To provide the necessary activation energy for the reaction. wikipedia.org
Reaction Time 1–10 hoursTo allow the reaction to reach equilibrium or completion. wikipedia.org

Acylation with Acid Chlorides and Anhydrides

To circumvent the equilibrium limitations of direct esterification, more reactive acylating agents like propionyl chloride or propionic anhydride (B1165640) are often employed. These reagents react readily with 3-phenylpropanol to form this compound in a typically faster and irreversible reaction. The reaction with propionyl chloride produces hydrochloric acid (HCl) as a byproduct, which is often neutralized by a base such as pyridine. orgsyn.org Similarly, using propionic anhydride yields propionic acid as a byproduct. nih.govgoogle.com This method is particularly advantageous as it often proceeds under milder conditions and can result in higher yields without the need for water removal. orgsyn.org For example, crude phenyl propionate can be satisfactorily prepared by gently heating equivalent quantities of phenol (B47542) and propionyl chloride. orgsyn.org

Optimizations in Reaction Conditions and Yield Enhancement

Significant research has focused on optimizing reaction parameters to maximize the yield and purity of this compound. Key variables that are manipulated include the molar ratio of alcohol to acid, catalyst concentration, temperature, and reaction time. For instance, in related ester syntheses, adjusting the molar ratio of reactants can significantly shift the reaction equilibrium; an excess of alcohol is often used when it is the less expensive reagent. nih.gov

Alternative and more refined catalytic systems have also been developed. One such method involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which can catalyze the acylation of 3-phenylpropanol with glacial acetic acid, achieving a 95% yield in just 15 minutes without the need for water removal. wikipedia.org This suggests a reversal of the standard esterification mechanism where the alcohol is protonated by hydrobromic acid released from the catalyst. wikipedia.org

Table 2: Example of Optimization Parameters for Ester Synthesis

ParameterVariationEffect on Yield
Molar Ratio (Acid:Alcohol) 1:1 to 1:11Increasing alcohol excess generally improves conversion up to an optimal point. nih.gov
Temperature (°C) 30 to 60Yield typically increases with temperature but may decrease past an optimum due to side reactions or catalyst deactivation.
Catalyst Concentration VariesHigher catalyst loading can increase reaction rate but may also lead to unwanted byproducts.
Reaction Time (hours) 1 to 24Yield increases with time until equilibrium is reached.

Biocatalytic Synthesis and Enzyme Engineering

In response to growing demand for "natural" and sustainably produced compounds, biocatalytic methods using enzymes have emerged as a powerful alternative to traditional chemical synthesis. begellhouse.com

Lipase-Mediated Esterification Techniques

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis, valued for their high selectivity and ability to function under mild, environmentally friendly conditions. begellhouse.comnih.gov The lipase-catalyzed synthesis of 3-phenylpropyl alkanoates from 3-phenylpropan-1-ols and fatty acids has been shown to produce high yields. acs.org Among various lipases, the one derived from Candida antarctica (specifically Lipase (B570770) B, or CALB) is frequently cited as the most effective biocatalyst for this type of transformation, often used in its immobilized form, such as Novozym® 435. acs.orgrsc.orgrsc.org These enzymatic reactions can often be performed in solvent-free systems, which simplifies product purification and reduces waste. acs.org The mechanism involves the formation of an acyl-enzyme complex between the lipase and the carboxylic acid, which then reacts with the alcohol to produce the ester. nih.gov

Table 3: Comparison of Lipases in Ester Synthesis

Lipase SourceCommon FormSubstrate SpecificityKey Advantages
Candida antarctica (CALB) Immobilized (e.g., Novozym® 435)Broad substrate spectrum. nih.govHigh stability, high catalytic activity, widely used. nih.govrsc.org
Rhizomucor miehei Immobilized (e.g., Lipozyme®)Effective for various flavor esters. nih.govDemonstrates moderate to high esterification activity. acs.orgnih.gov
Pseudomonas cepacia Free or ImmobilizedUsed in enantioselective transformations.High enantioselectivity.

Immobilization Strategies for Biocatalysts

Lipases can be immobilized on various supports, including polymeric microporous beads, silica (B1680970) nanoparticles, and chitosan. nih.govrsc.orgnih.gov Adsorption onto hydrophobic supports is a common and effective method that can lead to hyperactivation of the lipase. mdpi.com Advanced strategies also include the development of hybrid biocatalysts, where enzymes are attached to polymer brushes on inorganic cores, or the use of ionic liquids to stabilize the enzyme. nih.govmdpi.com These strategies not only improve reusability but can also enhance the enzyme's activity and stability in non-aqueous environments, which are often necessary for ester synthesis. nih.gov

Enzyme Entrapment Methods

Enzyme entrapment is a key immobilization technique that enhances enzyme stability and recyclability without requiring covalent modification of the protein. rsc.org This method involves physically confining the enzyme within a polymeric or inorganic matrix. rsc.orgresearchgate.net A key advantage is the preservation of the enzyme's native structure, though potential mass transfer limitations and enzyme leaching must be considered. researchgate.net

Common matrices for enzyme entrapment include:

Polymer Gels : Hydrogels formed from monomers like acrylamide (B121943) can create a porous network that traps enzyme molecules. For instance, lipases have been successfully entrapped in poly-acrylamide gels, demonstrating the viability of this method for ester synthesis. rsc.org

Sol-Gel Matrices : Alumina or silica-based gels, formed through a sol-gel process, provide a robust and inert environment for enzymes. The process involves the hydrolysis and condensation of metal alkoxides or silicates to form a gel, with the enzyme being added before gelation. rsc.orgresearchgate.net

While direct studies on the entrapment of lipases specifically for this compound synthesis are not prominent, the principles are broadly applicable. The esterification of 3-phenylpropanol with propionic acid could be efficiently catalyzed by a lipase entrapped within these matrices, facilitating easy separation of the catalyst from the product stream.

Ionic Liquid-Coated Enzyme Preparations

A significant advancement in biocatalyst formulation is the use of ionic liquid-coated enzymes (ILCEs). This technique involves dissolving an enzyme in a molten ionic liquid (IL), which then solidifies upon cooling, creating a solid catalyst preparation that is highly active in organic solvents. nih.govmdpi.com Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. mdpi.comresearchgate.net

A notable example involves the use of a lipase from Pseudomonas cepacia coated with 1-(3'-phenylpropyl)-3-methylimidazolium hexafluorophosphate (B91526) ([PPMIM][PF₆]). rsc.orgnih.gov This specific ionic liquid is solid at room temperature but liquefies above 53°C, allowing for simple mixing with the enzyme. nih.gov The resulting ILCE preparation demonstrated markedly enhanced enantioselectivity in the transesterification of secondary alcohols in toluene without significant loss of activity. nih.govresearchgate.net This approach is directly relevant for the synthesis of chiral esters and could be applied to produce enantiomerically pure derivatives of this compound.

Table 1: Example of Ionic Liquid-Coated Enzyme (ILCE) System

Enzyme Ionic Liquid Substrate Type Key Finding Reference
Lipase from Pseudomonas cepacia 1-(3'-phenylpropyl)-3-methylimidazolium hexafluorophosphate Secondary Alcohols Markedly enhanced enantioselectivity in organic solvent nih.gov, mdpi.com

Green Chemistry Principles in Biocatalytic Processes

The use of biocatalysts like lipases for the synthesis of esters such as this compound inherently aligns with several core principles of green chemistry. researchgate.netdokumen.pub

Catalysis : Enzymes are highly efficient catalysts, often requiring lower energy input and producing higher yields than conventional chemical catalysts. dokumen.pub

Use of Renewable Feedstocks : The substrates for the synthesis, such as 3-phenylpropanol, can potentially be derived from renewable sources.

Less Hazardous Chemical Synthesis : Biocatalytic processes operate under mild conditions (temperature, pressure, and pH), reducing the risk of hazardous incidents and the formation of toxic byproducts. researchgate.net

Safer Solvents and Auxiliaries : The move towards using enzymes in greener solvents like ionic liquids or even solvent-free systems minimizes the use of volatile organic compounds (VOCs). mdpi.comannualreviews.org

Biodegradability : Enzymes are fully biodegradable, posing no long-term environmental persistence issues. researchgate.net

The combination of biocatalysis with green solvents like ionic liquids or supercritical fluids represents a promising route for the sustainable production of fine chemicals and esters. mdpi.comannualreviews.org

Chemoenzymatic Approaches to Chiral Derivatives

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce complex, optically pure molecules. google.comnih.gov A common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both. researchgate.netnih.gov

For instance, lipases are widely used for the enantioselective hydrolysis of racemic esters or the esterification of racemic alcohols. google.comnih.gov A patented process describes the kinetic resolution of racemic 3-(4-tert-butylphenyl)-2-methylpropionic acid ethyl ester using a lipase from Pseudomonas sp. to produce optically pure acid and ester enantiomers. google.com Similarly, the resolution of racemic ethyl 3-hydroxy-3-phenylpropionate, a precursor to important pharmaceuticals, has been achieved via lipase-mediated transesterification. google.com This method yields both the (S)-alcohol and the (R)-ester with high enantiomeric excess. researchgate.netgoogle.com

These established chemoenzymatic strategies could be readily adapted to produce chiral derivatives of this compound, starting from a chiral precursor alcohol or acid, which are valuable in fine fragrance and pharmaceutical applications.

Table 2: Examples of Chemoenzymatic Resolutions for Chiral Precursors

Enzyme Substrate Reaction Type Products Reference
Lipase from Pseudomonas sp. Racemic 3-(4-tert-butylphenyl)-2-methylpropionic acid ethyl ester Hydrolysis (+)-acid and (-)-ester google.com
Lipase PS-C 'Amano' II Racemic 3-hydroxy-3-phenylpropanenitrile Transesterification (S)-alcohol and (R)-acetate researchgate.net
Lipase Racemic ethyl 3-hydroxy-3-phenylpropionate Transesterification (S)-alcohol and (R)-propionate ester google.com

Emerging Synthetic Strategies

Beyond established biocatalytic methods, emerging strategies employing novel energy sources are being explored to drive the synthesis of esters like this compound.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often enabling reactions to proceed under milder conditions.

While specific literature detailing the MAOS of this compound is not widespread, the methodology is highly applicable to esterification reactions. The synthesis from 3-phenylpropanol and propionic acid, typically catalyzed by an acid, is an ideal candidate for microwave assistance. The polarity of the alcohol and carboxylic acid ensures efficient energy absorption, which would likely accelerate the esterification process significantly, offering a greener and more time-efficient synthetic route.

Photochemical Decarboxylative Additions

Photochemical methods, which use light to initiate chemical reactions, offer unique pathways for bond formation. uni-regensburg.de Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions. uni-regensburg.de

One such strategy is the photodecarboxylative addition, where a carboxylic acid is converted into a radical species by light, followed by its addition to another molecule. dcu.ie This approach could be envisioned for synthesizing derivatives related to this compound. For example, propionic acid can be photochemically decarboxylated to generate an ethyl radical. While direct addition to form the ester is not typical, this radical could add to an activated derivative of 3-phenylpropanol. More relevantly, the photodecarboxylative addition of propionate to an activated double bond is a known process, suggesting novel synthetic routes to precursors of the target molecule. dcu.ie This area represents a frontier in synthetic chemistry with potential for developing novel and sustainable reaction pathways. uni-regensburg.de

Multi-Step Reaction Sequences

The synthesis of this compound and its derivatives often involves multi-step reaction sequences that begin with simpler, commercially available precursors. These sequences allow for the gradual construction of the target molecule, incorporating desired functional groups and structural features along the way.

Precursor Derivatization and Elaboration

The elaboration of precursors is a cornerstone of synthesizing this compound. A common strategy begins with 3-phenylpropanal (B7769412), which can be transformed through a series of reactions to achieve the final ester. For instance, a synthetic route might involve an initial stereoselective reaction, such as a proline-catalyzed α-aminooxylation, followed by a Wittig or Horner-Wadsworth-Emmons olefination to introduce a double bond and extend the carbon chain. juniperpublishers.com

Subsequent chemical modifications are then required to arrive at the target structure. These steps can include the reduction of intermediate functional groups. For example, a γ-hydroxy unsaturated ester, formed from the olefination step, can be reduced to the corresponding saturated alcohol, 3-phenylpropanol. juniperpublishers.com The final step in such a sequence is typically an esterification reaction where 3-phenylpropanol is reacted with propionic acid or an activated derivative, such as propionyl chloride or propionic anhydride, to form this compound. The synthesis of related esters often involves multi-step pathways that may include condensation reactions and substitutions starting from simpler derivatives. ontosight.ai

A representative multi-step sequence starting from 3-phenylpropanal is detailed below:

Table 1: Multi-Step Synthesis from 3-Phenylpropanal
StepReactionReagentsIntermediate/ProductKey Transformation
1Proline-catalyzed α-aminooxylation3-Phenylpropanal, Nitrosobenzene, L-prolineα-aminooxy aldehydeIntroduction of an oxygen functionality at the α-position. juniperpublishers.com
2(Z)-selective Wittig OlefinationTriethyl phosphonoacetate, LiCl, DBUγ-hydroxy unsaturated esterCarbon chain extension and formation of a double bond. juniperpublishers.com
3ReductionCuSO₄·5H₂O, Methanolγ-hydroxy esterReduction of the aminooxy group. juniperpublishers.com
4Further ReductionReducing agents (e.g., LiAlH₄)3-phenylpropanolReduction of the ester to the primary alcohol.
5EsterificationPropionic acid, Acid catalystThis compoundFormation of the final ester product.

Deuterium (B1214612) Labeling for Synthetic Pathways

Deuterium labeling is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. cdnsciencepub.comgoogle.com The synthesis of deuterated this compound can be achieved by introducing deuterium atoms at specific positions within the precursor molecules.

One established method involves the use of deuterated reducing agents. For example, to synthesize a derivative labeled at the propyl chain, methyl 3-phenylpropionate (B1229125) can be reduced using lithium aluminum deuteride (B1239839) (LiAlD₄). This reaction replaces the hydrogen atoms on the carbon bearing the hydroxyl group in the resulting alcohol with deuterium. The deuterated 3-phenylpropanol can then be esterified to yield this compound with deuterium atoms at a defined position. cdnsciencepub.com

Another approach is the catalytic hydrogen-deuterium (H-D) exchange reaction. This can be performed on the final molecule or a precursor using a deuterium source like heavy water (D₂O) in the presence of a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C). researchgate.net This method allows for the post-synthetic incorporation of deuterium, particularly at benzylic positions, under mild conditions. researchgate.net

Table 2: Deuterium Labeling Strategies

MethodDeuterium SourcePrecursor/SubstrateKey TransformationReference
Reductive DeuterationLithium aluminum deuteride (LiAlD₄)Methyl 3-phenylpropionateReduction of an ester to a deuterated primary alcohol. cdnsciencepub.com
Catalytic H-D ExchangeDeuterium oxide (D₂O)This compound or precursorExchange of benzylic protons with deuterium catalyzed by palladium. researchgate.net

Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, the principles of stereoselective synthesis are critical for producing chiral analogs or when chirality is introduced in a precursor that is carried through the synthesis. Enantioselective methods allow for the preparation of single enantiomers of a chiral molecule, which is crucial in fields such as pharmacology and materials science. wikipedia.org

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. nih.gov For the synthesis of chiral propionate esters, kinetic resolution could be applied to a racemic chiral alcohol precursor.

Enzymatic kinetic resolution is a common approach, where lipases are often used to selectively acylate one enantiomer of a racemic alcohol. google.com For instance, in the synthesis of a chiral analog of this compound, a racemic chiral alcohol could be subjected to acylation with a propionate derivative in the presence of a lipase. This would yield an enantioenriched propionate ester and the unreacted, enantioenriched alcohol. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. google.com Non-enzymatic methods using chiral catalysts have also been developed for the kinetic resolution of various alcohols. nih.govscholaris.ca

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This is a powerful and reliable method for asymmetric synthesis. nih.gov

In the context of synthesizing a chiral propionate, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with propionyl chloride to form an N-propionyl imide. researchgate.net The enolate of this imide can then react diastereoselectively with an electrophile. Alternatively, for creating a chiral center on the alcohol portion, a chiral auxiliary can be used to direct reactions on a precursor to 3-phenylpropanol. The chiral auxiliary approach offers high levels of stereocontrol and the auxiliary can often be recovered and reused. wikipedia.orgbath.ac.uk The attachment of the substrate to the auxiliary, the stereoselective transformation, and the cleavage of the auxiliary are the three key steps in this synthetic strategy. wikipedia.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Esterification Mechanisms

The formation of 3-phenylpropyl propionate (B1217596) typically occurs through esterification, a fundamental reaction in organic chemistry. The most common method is the Fischer-Speier esterification, which involves the reaction of 3-phenylpropanol with propionic acid in the presence of an acid catalyst. numberanalytics.combyjus.com The mechanism proceeds through several key steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of propionic acid, enhancing its electrophilicity. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol, 3-phenylpropanol, acts as a nucleophile and attacks the protonated carbonyl carbon. numberanalytics.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. numberanalytics.combyjus.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 3-phenylpropyl propionate, and regenerate the acid catalyst. libretexts.org

Alternative methods for synthesizing aromatic esters like this compound include the reaction of an alcohol with an acid chloride or acid anhydride (B1165640). The reaction with an acid chloride is highly efficient and involves the nucleophilic attack of the alcohol on the acid chloride, followed by the elimination of hydrogen chloride. numberanalytics.combyjus.com

The efficiency of these esterification reactions is significantly influenced by catalysts, temperature, and pressure. Acid catalysts like sulfuric acid are common, while others such as DMAP and DCC can also be employed to increase reaction rates. numberanalytics.com Optimal temperatures for Fischer esterification generally range from 50°C to 100°C to balance reaction rate with the minimization of side reactions. numberanalytics.com

Catalytic Mechanism Studies

The synthesis and transformation of this compound can be significantly influenced by various catalysts, which can proceed through distinct organocatalytic or transition-metal-catalyzed pathways.

Organocatalytic Reaction Pathways (e.g., TBD-catalyzed ring-opening)

Organocatalysis offers a metal-free approach to various chemical transformations. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has emerged as a potent organocatalyst for reactions such as the ring-opening polymerization of cyclic esters. nih.govmdpi.com While not a direct synthesis of this compound, the mechanisms studied in TBD-catalyzed ring-opening provide insights into ester formation. For instance, TBD can catalyze the ring-opening of aziridines with acid anhydrides to form β-amino esters. mdpi.com This reaction is proposed to proceed via activation of the anhydride by TBD.

DFT studies on the TBD-catalyzed ring-opening polymerization of lactones reveal that TBD can act as a bifunctional catalyst, activating both the monomer and the initiating alcohol. nih.govacs.org This dual activation facilitates the nucleophilic attack and subsequent polymerization. Such mechanistic understanding is transferable to the design of organocatalytic systems for the synthesis of specific esters.

Transition-Metal Catalyzed Processes (e.g., Pd-catalyzed hydroamination)

Transition metals, particularly palladium, are versatile catalysts for a wide range of organic reactions. While direct Pd-catalyzed synthesis of this compound from simple precursors is not a standard method, related Pd-catalyzed processes offer mechanistic insights. For example, Pd-catalyzed hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. acs.orgthieme-connect.de The mechanism often involves the oxidative addition of the N-H bond to a Pd(0) complex, followed by migratory insertion of the unsaturated substrate and reductive elimination. acs.org

More relevant to ester synthesis is the palladium-catalyzed hydroesterification of alkenes, which can produce aryl propanoates. rsc.org These reactions demonstrate the ability of palladium catalysts to facilitate the formation of ester functionalities. The catalytic cycle typically involves the formation of a palladium-hydride species, which then adds to the alkene. Subsequent carbonylation and reductive elimination yield the ester product.

Intramolecular Rearrangement Mechanisms

The carbon skeleton of this compound can undergo intramolecular rearrangements under certain conditions, particularly those involving strong acids or catalysts that can generate carbocationic intermediates.

Friedel-Crafts Cyclialkylation Studies

Intramolecular Friedel-Crafts reactions can occur when a molecule contains both an aromatic ring and a reactive functional group capable of forming an electrophile that can attack the ring. masterorganicchemistry.com In the context of derivatives of this compound, such as the corresponding phenylalkyl halides, cyclialkylation can lead to the formation of cyclic structures like tetralins. cdnsciencepub.comresearchgate.net

Studies using deuterium-labeled phenylalkyl chlorides have been instrumental in elucidating the mechanisms of these rearrangements. cdnsciencepub.comresearchgate.net For instance, the cyclialkylation of 1-chloro-3-phenylpropane, a compound structurally related to the alcohol precursor of this compound, can be investigated. These studies often reveal that carbocationic intermediates are involved, and rearrangements can occur prior to the final cyclization step. cdnsciencepub.comresearchgate.net The formation of five- or six-membered rings is a common outcome, with the relative rates of ring closure being a key determinant of the product distribution. masterorganicchemistry.com

ReactantCatalystProduct(s)Key Mechanistic Insight
1-chloro-5-phenylpentaneAlCl₃1-methyltetralinRearrangement precedes cyclialkylation. cdnsciencepub.comresearchgate.net
4-phenyl-1-butanolPhosphoric acidTetralinSuccessful 6-membered ring closure. masterorganicchemistry.com
3-phenyl-1-butanolPhosphoric acidMainly alkenesDehydration competes with cyclization for 5-membered rings. masterorganicchemistry.com

Hydride Exchange Phenomena

In reactions involving carbocation intermediates, such as those in Friedel-Crafts alkylations and some catalytic processes, hydride shifts are a common phenomenon. These are intramolecular rearrangements where a hydride ion (H⁻) migrates from one carbon atom to an adjacent carbocation center. This process leads to the formation of a more stable carbocation.

Deuterium (B1214612) labeling studies have been crucial in tracking these hydride shifts. cdnsciencepub.comresearchgate.net For example, in the cyclialkylation of deuterated phenylalkyl chlorides, the distribution of deuterium in the final product can reveal the extent and pathways of hydride exchange. cdnsciencepub.com Research on the Friedel-Crafts alkylation of benzene (B151609) with phenyl-substituted fatty acid esters has also shown evidence of hydride transfer, leading to isomerization of the products. researchgate.net These studies indicate that hydrogen can be transferred intramolecularly over significant distances within the molecule. researchgate.net

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) represents a fundamental process in photochemistry where an electron is transferred from a photoexcited donor molecule to an acceptor molecule. In the context of this compound, the molecule contains two key structural motifs that can participate in such processes: the aromatic phenyl ring, which acts as a chromophore, and the propionate ester group. While specific, in-depth research on the photoinduced electron transfer mechanisms of this compound is not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on related phenylalkyl esters and general principles of organic photochemistry.

The initiation of a PET process in this compound would likely involve the absorption of light by the phenyl chromophore. The presence of an aromatic ring can interfere with the excitation of other parts of the molecule, as it tends to be the primary light-absorbing entity. libretexts.org Upon excitation, the phenyl group transitions to a higher energy electronic state. From this excited state, several pathways are possible, including intramolecular or intermolecular electron transfer.

In a potential intramolecular PET scenario, the excited phenyl group could act as either an electron donor or an acceptor, depending on the reaction conditions and the presence of other interacting species. However, a more plausible pathway, based on studies of similar ester compounds, involves an intermolecular electron transfer, particularly in the presence of a suitable electron donor or acceptor.

A generalized mechanism for PET involving an ester, in the presence of an external electron donor (D), can be outlined. This process often occurs in a solvent that can support the formation of charged species.

Photoexcitation of the Donor: An external electron donor molecule (D) absorbs a photon of light, promoting it to an excited state (D*).

Electron Transfer to the Ester: The excited donor (D*) transfers an electron to the this compound molecule. The electron is typically accepted by the ester's carbonyl group, which is a good electron acceptor moiety. This results in the formation of a radical anion of the ester and a radical cation of the donor (D•+).

Fragmentation of the Radical Anion: The newly formed this compound radical anion is unstable and can undergo fragmentation. libretexts.org This cleavage can occur at several bonds, but a common pathway for ester radical anions is the cleavage of the carbon-oxygen single bond of the ester linkage. This would result in the formation of a propionate anion and a 3-phenylpropyl radical.

Subsequent Reactions: The 3-phenylpropyl radical can then engage in various radical reactions, such as hydrogen atom abstraction from the solvent or another molecule, to form 3-phenylpropane.

This proposed mechanism is based on well-established principles of photoinduced electron transfer in organic esters. libretexts.org The efficiency and even the occurrence of such a reaction would be highly dependent on factors such as the wavelength of irradiation, the nature of the solvent, and the presence and redox potential of any electron donors or acceptors in the system. url.edu

The following table summarizes the key components and intermediates in a hypothetical intermolecular photoinduced electron transfer reaction involving this compound.

Component/Intermediate Role in the PET Mechanism Description
This compound Electron AcceptorAccepts an electron from the photoexcited donor.
Phenyl Group ChromophoreAbsorbs light energy, though in this intermolecular case, the primary absorption is by the donor. It can influence the overall electronic properties of the molecule.
Propionate Ester Group Radical Anion PrecursorThe carbonyl group is the likely site of electron acceptance, leading to the formation of an unstable radical anion. libretexts.org
External Electron Donor (D) Electron SourceAbsorbs light and donates an electron to initiate the transfer process.
This compound Radical Anion Key IntermediateA transient species formed after electron transfer, which readily undergoes fragmentation. libretexts.org
3-Phenylpropyl Radical Fragmentation ProductA neutral radical species formed upon the cleavage of the ester's C-O bond.
Propionate Anion Fragmentation ProductThe anionic leaving group from the fragmentation of the radical anion.

It is important to note that this represents a plausible mechanistic framework. The actual photochemical behavior of this compound could be more complex and may involve other competing pathways, such as energy transfer or different modes of fragmentation. Detailed experimental studies, including laser flash photolysis and product analysis under various conditions, would be necessary to fully elucidate the specific photoinduced electron transfer mechanisms for this compound.

Structural Modifications and Derivative Synthesis

Design and Synthesis of Analogue Libraries

The systematic design and synthesis of analogue libraries are crucial for establishing structure-activity relationships (SAR). By modifying specific parts of the 3-phenylpropyl propionate (B1217596) molecule, chemists can fine-tune its physicochemical and biological properties.

Modifications to the alkyl chains of 3-phenylpropyl propionate, both in the propyl and propionate moieties, have been investigated to understand the impact of chain length and branching on the compound's characteristics.

An enzymatic approach has been successfully employed for the preparation of 3-phenylpropyl alkanoates with varying lengths of the alkanoate chain. acs.org This method utilizes lipase-catalyzed esterification of 3-phenylpropan-1-ol with different fatty acids. acs.org For instance, the synthesis of 3-phenylpropyl oleate (B1233923) demonstrates the feasibility of introducing long-chain fatty acid moieties. acs.org This biocatalytic route often proceeds in high yields under moderate, solvent-free conditions. acs.org

Conversely, the synthesis of long-chain alkyl 3-phenylpropanoates has also been explored. acs.org These analogues, where the propionate ester is formed with a long-chain alcohol, are prepared through the lipase-catalyzed esterification of 3-phenylpropionic acid with various fatty alcohols. acs.org Immobilized Candida antarctica lipase (B570770) B has been identified as a particularly effective catalyst for these transformations. acs.org

Furthermore, the synthesis of branched 3-phenylpropionic acid derivatives has been reported, indicating that modifications are not limited to linear alkyl chains. google.com

Table 1: Examples of this compound Analogues with Modified Alkyl Chains

Compound NameModificationSynthesis Method
3-Phenylpropyl oleateLong-chain alkanoateLipase-catalyzed esterification of 3-phenylpropan-1-ol and oleic acid acs.org
Oleyl 3-phenylpropanoateLong-chain alkyl esterLipase-catalyzed esterification of 3-phenylpropionic acid and oleyl alcohol acs.org

This table is generated based on the textual data and is for illustrative purposes.

Introducing substituents onto the phenyl ring of this compound can significantly alter its electronic and steric properties. A variety of substituted analogues have been synthesized to explore these effects.

Libraries of this compound analogues bearing substituents such as fluorine and bromine on the phenyl ring have been developed. mdpi.com For example, 3-(4-fluorophenyl)propyl 3-(4-fluorophenyl)propionate has been synthesized and characterized. mdpi.com The synthesis of these compounds often involves a multi-step process starting from the corresponding substituted phenylpropionic acids or phenylpropanols. mdpi.com

Hydroxy and methoxy-substituted analogues have also been a subject of synthetic efforts. acs.orgresearchgate.net Enzymatic methods have proven effective for the preparation of compounds like 3-(4-hydroxyphenyl)propyl oleate. acs.org The position of the substituent on the phenyl ring has been shown to influence the reactivity in these enzymatic esterifications, with the activity generally following the order of meta > para > ortho for substituents on the phenyl moiety of cinnamic acid analogues. acs.org The synthesis of methyl esters of 3-(4-hydroxyphenyl)propionic acid, 3-(3,4-dihydroxyphenyl)propionic acid, 3-(3,5-dihydroxyphenyl)propionic acid, and 3-(3,4,5-trihydroxyphenyl)propionic acid has also been reported, providing precursors for a range of substituted this compound analogues. researchgate.net

Table 2: Examples of this compound Analogues with Substituted Aromatic Moieties

Compound NameAromatic Substitution
3-(4-Fluorophenyl)propyl 3-(4-fluorophenyl)propionate4-Fluoro mdpi.com
3-(4-Hydroxyphenyl)propyl oleate4-Hydroxy acs.org
Methyl 3-(4-hydroxyphenyl)propionate4-Hydroxy researchgate.net
Methyl 3-(3,4-dihydroxyphenyl)propionate3,4-Dihydroxy researchgate.net
Methyl 3-(3,5-dihydroxyphenyl)propionate3,5-Dihydroxy researchgate.net
Methyl 3-(3,4,5-trihydroxyphenyl)propionate3,4,5-Trihydroxy researchgate.net

This table is generated based on the textual data and is for illustrative purposes.

The synthesis of polyfunctionalized derivatives of this compound introduces multiple reactive groups into the molecule, expanding its potential for further chemical transformations and applications.

One area of exploration has been the synthesis of polyfunctional thiol compounds derived from mercapto-substituted phenylpropionic acids. google.com For example, 3-mercapto-3-phenylpropionic acid can be esterified with polyfunctional alcohols to create derivatives with multiple thiol groups. google.com These polyfunctional thiol compounds are of interest for their potential use in polymerization reactions, where they can act as cross-linking agents. google.com

Functional Group Interconversions and Derivatization

The ester linkage in this compound is a key site for functional group interconversions, allowing for the synthesis of a wide array of derivatives, including carbamates and amines.

Carbamate (B1207046) derivatives can be synthesized from the corresponding alcohol, in this case, 3-phenylpropanol, which is a hydrolysis product of this compound or can be obtained by its reduction. The synthesis of 3-phenylpropyl carbamate has been documented. sigmaaldrich.com

A general approach to carbamate synthesis involves the reaction of an alcohol with an isocyanate. google.com For instance, in the synthesis of carbamate derivatives of other phenolic compounds, the phenolic hydroxyl group is reacted with an isocyanate, such as chlorosulfonyl isocyanate, to form the carbamate linkage. google.com Another method involves a two-step process where the alcohol is first reacted with 4-nitrophenyl chloroformate to form an activated intermediate, which is then reacted with an amine to yield the desired carbamate. mdpi.com These synthetic strategies can be adapted for the synthesis of carbamate derivatives from 3-phenylpropanol.

The synthesis of carbamate esters of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine has been explored as a strategy to create prodrugs. nih.gov This highlights the utility of the carbamate functional group in modifying the properties of parent compounds.

The ester group of this compound can be converted into an amide, which can then be reduced to an amine. Alternatively, amine derivatives can be synthesized from related phenylpropyl precursors.

The synthesis of N-substituted derivatives of (1-methyl-3-phenylpropyl)amine is an example of creating amine analogues. lookchem.com A common synthetic route to primary amines involves the alkylation of di-tert-butyl imidodicarbonate followed by deprotection. researchgate.net Secondary amines can be prepared by N-alkylation of N-tert-butoxycarbonyl (Boc)-protected primary amines, followed by removal of the Boc group. researchgate.net

A specific example is the synthesis of N-ethyl, N-(3-phenylpropyl), 3-(4-hydroxyphenyl)-propylamine. google.com This synthesis starts with 3-phenylpropionic acid, which is converted to the corresponding acid chloride. Reaction with an excess of ethylamine (B1201723) yields the N-ethyl amide, which is subsequently reduced using a reducing agent like lithium aluminium hydride to the final amine product. google.com Reductive amination of ketones is another powerful method for synthesizing amine derivatives. acs.org

The synthesis of 3-amino-3-phenylpropionamide derivatives has also been reported, showcasing the generation of amino functionalities at different positions of the core structure. nih.gov

Structure-Activity Relationship (SAR) Studies in Molecular Recognition

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery, providing critical insights into how the structural features of a molecule influence its biological activity. For this compound and its derivatives, SAR studies are instrumental in understanding their interactions at a molecular level, particularly in the context of molecular recognition by biological targets.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a crucial step in elucidating the mechanism of action of a bioactive compound. While specific, comprehensive studies on the direct interaction of this compound with a wide range of proteins are not extensively documented in publicly available research, the principles of such investigations can be understood through computational and experimental methodologies applied to structurally similar molecules.

Molecular docking and molecular dynamics simulations are powerful in silico tools used to predict and analyze the binding of small molecules like this compound to protein targets. nih.gov These methods can model the conformational changes in both the ligand and the protein upon binding, providing a detailed view of the interaction landscape. For instance, studies on phenylpropanoid derivatives have utilized molecular docking to understand their binding to enzymes like tyrosinase and α-glucosidase. nih.govmdpi.com These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. mdpi.com

The binding of phenylpropanoid sucrose (B13894) esters to α-glucosidase, for example, has been shown to be influenced by the position and number of cinnamoyl moieties, which engage in π-π stacking with aromatic residues like histidine and tryptophan in the enzyme's active site. mdpi.com Similarly, it can be hypothesized that the phenyl group of this compound would be crucial for establishing aromatic interactions within a protein's binding pocket. The propionate ester group, with its carbonyl oxygen, could act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

A summary of potential ligand-protein interactions for phenylpropanoid derivatives, which can be extrapolated to this compound, is presented in the table below.

Interaction TypePotential Interacting Groups on LigandPotential Interacting Amino Acid Residues
Hydrophobic Interactions Phenyl ring, propyl chainAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π Stacking Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrogen Bonding Carbonyl oxygen of the esterSerine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine
Van der Waals Forces Entire moleculeAll amino acid residues in close proximity

Influence of Substituent Effects on Biological Activity

The biological activity of a molecule can be significantly altered by the introduction of different substituents. SAR studies on compounds structurally related to this compound, such as cinnamic acid esters and other phenylpropanoid derivatives, have provided valuable insights into the influence of substituent effects.

Research on cinnamic acid esters has demonstrated that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety have a significant impact on their antifungal activity. plos.orgnih.govnih.gov For instance, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl ring can modulate the electronic properties and hydrogen-bonding capacity of the molecule, thereby affecting its interaction with target enzymes or receptors. mdpi.com

In a study on the antifungal properties of cinnamic acid esters, it was found that the presence of a hydroxyl group at the 2-position of the phenyl ring, combined with a bulky alkyl group like tert-butyl in the ester moiety, significantly enhanced the activity against various fungi. plos.org This suggests that steric factors and the potential for intramolecular hydrogen bonding can play a crucial role in determining biological efficacy.

Furthermore, the electronic nature of the substituents on the phenyl ring is a key determinant of activity. Electron-withdrawing groups, such as halogens or nitro groups, can influence the molecule's polarity and its ability to participate in electrostatic interactions. mdpi.com Conversely, electron-donating groups, like methoxy or methyl groups, can enhance hydrophobic interactions and affect the molecule's metabolic stability. acs.org

The table below summarizes the observed effects of different substituents on the biological activity of compounds analogous to this compound, based on findings from studies on cinnamic acid esters and other phenylpropanoid derivatives.

Substituent PositionSubstituent TypeObserved Effect on Biological Activity (in related compounds)Reference
Phenyl Ring (ortho, meta, para)Hydroxyl (-OH)Can increase or decrease activity depending on position and target; often enhances antioxidant and enzyme inhibitory activity. plos.orgmdpi.com
Phenyl Ring (ortho, meta, para)Methoxy (-OCH3)Generally enhances lipophilicity; effect on activity is target-dependent. acs.org
Phenyl Ring (para)Halogens (-F, -Cl, -Br)Often increases activity due to enhanced membrane permeability and electronic effects. mdpi.com
Phenyl Ring (para)Electron-withdrawing groups (-NO2)Can increase activity against certain targets like Mycobacterium tuberculosis. mdpi.com
Ester Alkyl GroupBulky groups (e.g., tert-butyl)Can significantly increase antifungal activity when combined with specific phenyl ring substituents. plos.org

These findings underscore the importance of systematic structural modifications in optimizing the biological activity of this compound derivatives for various potential applications. The interplay between steric, electronic, and hydrophobic properties of the substituents dictates the molecule's interaction with its biological target, providing a rational basis for the design of more potent and selective compounds.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool in the structural analysis of organic molecules like 3-Phenylpropyl propionate (B1217596). By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its precise atomic arrangement and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 3-Phenylpropyl propionate, distinct signals correspond to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The protons of the propyl chain and the propionate moiety are observed in the upfield region. The methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) is characteristically shifted downfield to approximately δ 4.1 ppm due to the oxygen's deshielding effect. The other methylene groups of the propyl chain and the ethyl group of the propionate moiety produce signals at expected chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. wiredchemist.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift, typically appearing around δ 174 ppm. The carbons of the aromatic ring resonate in the δ 126-141 ppm region. The carbon attached to the ester oxygen (O-CH₂) appears around δ 64 ppm, while the other aliphatic carbons of the propyl and propionate groups are found at higher field strengths (further upfield). hmdb.capearson.comchemicalbook.com

Table 1: Predicted NMR Data for this compound

Spectrum TypeAssignmentPredicted Chemical Shift (δ, ppm)Key Structural Correlation
¹H-NMRAromatic-H~7.3Protons on the benzene ring
-O-CH₂-~4.1Methylene group attached to ester oxygen
Phenyl-CH₂-~2.7Methylene group attached to the benzene ring
-CH₂- (Propyl middle)~2.0Central methylene of the propyl chain
Propionate -CH₂-CH₃~1.1 (t), ~2.3 (q)Ethyl group of the propionate moiety
¹³C-NMRC=O~174Ester carbonyl carbon
Aromatic-C~126-141Carbons of the benzene ring
-O-CH₂-~64Carbon attached to ester oxygen
Aliphatic -CH₂-~28-32Other sp³ hybridized carbon atoms
-CH₃~9Methyl carbon of the propionate group

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its identity as an aromatic ester. A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the propyl and propionate groups would be observed just below 3000 cm⁻¹. Furthermore, a significant C-O stretching band for the ester linkage would appear in the 1100-1300 cm⁻¹ range. nist.govchemicalbook.com

Mass Spectrometry (MS), including High-Resolution MS

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. semanticscholar.org For this compound, with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 192. fao.orgfda.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. researchgate.net This technique can differentiate between compounds having the same nominal mass but different chemical formulas, thus offering unambiguous identification. tum.dedtu.dk The high precision of HRMS is crucial in research for confirming the synthesis of the target compound and in quality control for identifying impurities with high confidence.

Chromatographic Methods for Purity and Degradation Profiling

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the formation of any degradation products over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds. semanticscholar.org A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound. In this method, the compound is separated on a nonpolar stationary phase (such as a C18 column) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com A UV detector is commonly used for detection, as the benzene ring in this compound absorbs UV light. This method allows for the separation of the main compound from its impurities, and the peak area can be used to determine its purity with high accuracy.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
TemperatureAmbient or controlled (e.g., 25 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard and highly effective technique for analyzing volatile compounds such as flavor and fragrance agents, including this compound. thegoodscentscompany.com The sample is vaporized and separated as it travels through a capillary column, typically with a nonpolar stationary phase (like a 5% phenyl-polysiloxane, e.g., HP-5MS). vulcanchem.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons. GC is excellent for determining the purity of this compound and for detecting any volatile impurities or degradation products. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. semanticscholar.org

Table 3: Typical GC Parameters for this compound Analysis

ParameterTypical Condition
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium or Hydrogen
Inlet Temperature~250 °C
Oven ProgramTemperature ramp (e.g., start at 100 °C, ramp to 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a powerful and versatile method for the separation and quantification of this compound. This technique provides several advantages over conventional TLC, including higher resolution, greater sensitivity, and improved reproducibility, making it well-suited for the analysis of this aromatic ester. semanticscholar.org

A typical HPTLC method for the analysis of this compound would involve the use of pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. A suitable mobile phase, optimized for the separation of this non-polar compound, could consist of a mixture of n-hexane and ethyl acetate (B1210297) in a ratio of 8:2 (v/v). Following development, the plate would be dried, and the spots visualized under UV light at 254 nm. Densitometric scanning would then be employed for quantification.

Table 1: Illustrative HPTLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase Pre-coated Silica Gel 60 F254 HPTLC plates
Mobile Phase n-Hexane : Ethyl Acetate (8:2, v/v)
Application Volume 5 µL
Development Mode Ascending
Chamber Saturation 20 minutes
Development Distance 80 mm
Drying Air-dried
Detection UV at 254 nm
Scanning Mode Densitometry
Rf Value (Expected) ~0.65

This HPTLC method can be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness for the intended application.

Impurity Profiling and Characterization Strategies

Impurity profiling is a critical aspect of quality control for this compound, aiming to identify and quantify any unwanted chemical substances. Impurities can originate from the synthesis process, degradation of the compound, or contamination.

The synthesis of this compound is typically achieved through the esterification of 3-phenylpropyl alcohol with propionic acid. chemicalbook.com Therefore, potential process-related impurities could include unreacted starting materials such as:

3-Phenylpropyl alcohol: The alcohol precursor used in the esterification reaction.

Propionic acid: The acylating agent in the synthesis.

Other potential impurities could arise from side reactions or the presence of contaminants in the starting materials.

A comprehensive impurity profiling strategy would employ a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is a primary tool for separating and quantifying impurities. semanticscholar.org For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, following isolation, Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. semanticscholar.orgijpsjournal.com

Table 2: Potential Impurities in this compound and Analytical Approaches

Impurity NamePotential OriginAnalytical Method for DetectionMethod for Characterization
3-Phenylpropyl alcoholUnreacted starting materialHPLC, GC-MSMS, NMR
Propionic acidUnreacted starting materialHPLC, GC-MSMS, NMR
Di(3-phenylpropyl) etherSide-reaction productHPLC, GC-MSMS, NMR

Degradation Product Identification in Stability Studies

Stability studies are essential to understand how the quality of this compound varies under the influence of environmental factors such as heat, light, humidity, and acidity. Forced degradation studies, where the compound is subjected to stress conditions, are performed to predict its degradation pathways and to develop stability-indicating analytical methods. nih.govresearchgate.net

Forced degradation of this compound would likely involve exposure to the following conditions:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. The ester linkage is susceptible to hydrolysis under acidic conditions, which would lead to the formation of 3-phenylpropyl alcohol and propionic acid.

Alkaline Hydrolysis: Exposure to a base (e.g., 0.1 M NaOH) at elevated temperatures. Similar to acidic hydrolysis, this would cleave the ester bond, yielding 3-phenylpropyl alcohol and the corresponding propionate salt.

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂). Oxidation could potentially occur at the benzylic position of the phenylpropyl chain or other susceptible sites.

Photolytic Degradation: Exposure to UV light. The aromatic ring and the carbonyl group of the ester are chromophores that can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement reactions.

Thermal Degradation: Heating the compound at high temperatures to assess its thermal stability.

The degradation products would be separated and identified using techniques like HPLC, LC-MS, and NMR spectroscopy. nih.gov A stability-indicating method would be one that can resolve the parent compound from all its degradation products.

Table 3: Hypothetical Degradation Products of this compound in Stability Studies

Stress ConditionPotential Degradation ProductChemical Structure of Degradation Product
Acidic Hydrolysis3-Phenylpropyl alcoholC₆H₅CH₂CH₂CH₂OH
Acidic HydrolysisPropionic acidCH₃CH₂COOH
Alkaline Hydrolysis3-Phenylpropyl alcoholC₆H₅CH₂CH₂CH₂OH
Alkaline HydrolysisPropionate saltCH₃CH₂COO⁻
Oxidative DegradationBenzoic acidC₆H₅COOH
Photolytic DegradationPhenylpropaneC₆H₅CH₂CH₂CH₃

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental molecular properties of 3-phenylpropyl propionate (B1217596). These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution and related properties.

Table 1: Calculated Molecular Properties of 3-Phenylpropyl Propionate (Hypothetical Data)

PropertyCalculated ValueMethod
Dipole Moment (Debye)2.1 DDFT/B3LYP/6-31G
Polarizability (ų)22.5 ųDFT/B3LYP/6-31G

Note: The values in this table are hypothetical and serve as illustrative examples of what can be obtained through quantum chemical calculations. Actual values would require specific computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and intermolecular interactions.

The phenyl group in this compound is an aromatic π-system, capable of engaging in non-covalent interactions. One such significant interaction is π-π stacking, where the phenyl ring of one molecule interacts with the phenyl ring of another. These interactions, though weak, can play a crucial role in the condensed-phase properties of the compound. Computational methods can predict the geometry and strength of these interactions. Molecular balance systems have been used to quantify weak non-covalent interactions involving π systems. ucl.ac.uk

Computational Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

ProtonPredicted Chemical Shift (ppm)
Aromatic (ortho, meta, para)7.15 - 7.30
-O-CH₂ -CH₂-4.05
-CH₂-CH₂ -Ph2.70
-CH₂ -CH₂-Ph1.95
-CO-CH₂ -CH₃2.30
-CO-CH₂-CH₃ 1.15

Note: These are illustrative values. Actual chemical shifts can be influenced by solvent and other experimental conditions. An experimental proton NMR spectrum is available for reference. wiredchemist.com

Environmental Fate and Degradation Research

Biodegradation Pathways and Microbial Catabolism

The primary route of biodegradation for 3-phenylpropyl propionate (B1217596), an ester, is initiated by hydrolysis, which cleaves the ester bond to yield 3-phenyl-1-propanol (B195566) and propionic acid. libretexts.org This initial step is crucial as it transforms the parent compound into two separate molecules that then enter distinct degradation pathways.

The microbial catabolism of the resulting 3-phenyl-1-propanol can proceed through its oxidation to 3-phenylpropionic acid. The biodegradation of 3-phenylpropionic acid has been a subject of study in various microorganisms. For instance, laboratory strains and clinical isolates of Escherichia coli are capable of utilizing 3-phenylpropionic acid as a sole source of carbon. nih.gov In E. coli, the degradation pathway involves the conversion of 3-phenylpropionic acid into 3-(2,3-dihydroxyphenyl)propionic acid, which subsequently undergoes meta-fission of the aromatic ring, leading to the formation of succinate, pyruvate, and acetaldehyde. nih.gov The enzymes involved in this pathway are inducible. nih.gov

Another example is the halophilic archaeon, Haloferax sp. D1227, which can metabolize 3-phenylpropionic acid. nih.gov This organism employs a pathway involving the initial shortening of the side chain by two carbons, akin to fatty acid β-oxidation, to form benzoyl-CoA. nih.gov This is then followed by the degradation of the aromatic ring through a gentisate pathway. nih.gov The degradation of 3-phenylpropionic acid has also been observed in Pseudomonas species. nih.govresearchgate.net

The other initial hydrolysis product, propionic acid, is also readily biodegradable. Under anaerobic conditions, propionic acid can be degraded by syntrophic bacteria. nih.gov During the restart of a full-scale anaerobic biowaste digester, propionic acid was the dominant fatty acid, and its degradation led to an increase in methane (B114726) content in the biogas. nih.gov The degradation rate of propionate was observed to increase over time as the microbial community adapted. nih.gov

Table 1: Microorganisms Involved in the Degradation of 3-Phenylpropyl Propionate and its Hydrolysis Products

MicroorganismCompound DegradedKey Pathway/ReactionReference
Escherichia coli3-Phenylpropionic acidConversion to 3-(2,3-dihydroxyphenyl)propionic acid and subsequent meta-fission of the benzene (B151609) nucleus. nih.gov
Haloferax sp. D12273-Phenylpropionic acidInitial 2-carbon shortening of the side chain to benzoyl-CoA, followed by degradation via a gentisate pathway. nih.gov
Pseudomonas sp.3-Phenylpropionic acidOxidation of the compound. nih.gov
Anaerobic syntrophic bacteriaPropionic acidAnaerobic degradation to methane and carbon dioxide. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation processes, including hydrolysis, oxidation, and photolysis, also contribute to the environmental breakdown of this compound.

As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction can be catalyzed by acids or bases. libretexts.org The hydrolysis of esters results in the formation of a carboxylic acid and an alcohol, which for this compound are propionic acid and 3-phenyl-1-propanol, respectively. libretexts.org The rate of hydrolysis can be influenced by the molecular structure of the ester, with steric hindrance around the ester group potentially slowing the reaction. nih.gov Studies on other aryl esters have shown that they can undergo hydrolysis under both acidic and neutral conditions. nih.gov The efficiency of hydrolysis can be influenced by the surrounding medium, with cooperative effects observed on membrane surfaces and in micellar solutions for other aryl esters. rsc.org

In the atmosphere, volatile organic compounds like this compound are subject to oxidation, primarily initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. nih.gov For the related compound 3-phenyl-1-propanol, the rate constant for its vapor-phase reaction with OH radicals has been determined. nih.gov It is expected that this compound will also react with OH radicals, leading to its degradation. This reaction can proceed via hydrogen atom abstraction from the alkyl chain or by the addition of the OH radical to the aromatic ring. copernicus.org Such oxidative processes are significant in determining the atmospheric lifetime of the compound. nih.gov Highly oxidized molecules can be formed from the atmospheric oxidation of similar organic compounds. nih.gov

Table 2: Summary of Abiotic Degradation Mechanisms for this compound

Degradation MechanismDescriptionExpected ProductsSignificance
Hydrolysis Cleavage of the ester bond by reaction with water, can be acid or base-catalyzed.3-Phenyl-1-propanol, Propionic acidPrimary abiotic degradation pathway in aqueous environments.
Oxidative Degradation Reaction with atmospheric oxidants, primarily hydroxyl (OH) radicals.Various oxidized products, including aldehydes and carboxylic acids.Major removal process in the atmosphere, determining atmospheric lifetime.
Photolytic Degradation Breakdown of the molecule upon absorption of UV radiation.Potentially smaller aromatic and aliphatic fragments.May contribute to degradation in sunlit surface waters and the atmosphere.

Identification of Environmental Metabolites and Degradation Products

The degradation of this compound results in a series of intermediate metabolites and final degradation products. The initial and most direct products of its breakdown are from hydrolysis.

The primary degradation products from the hydrolysis of this compound are:

3-Phenyl-1-propanol libretexts.org

Propionic acid libretexts.org

Further biodegradation of these initial products leads to a cascade of other metabolites. The degradation of 3-phenyl-1-propanol can yield 3-phenylpropionic acid . The subsequent catabolism of 3-phenylpropionic acid by different microorganisms produces a variety of compounds. For example, in cultures of Haloferax D1227 grown on 3-phenylpropionic acid, the following metabolites have been identified:

Cinnamic acid nih.gov

Benzoic acid nih.gov

3-Hydroxybenzoic acid nih.gov

Gentisic acid nih.gov

In E. coli, the breakdown of 3-phenylpropionic acid leads to:

3-(2,3-dihydroxyphenyl)propionic acid nih.gov

Succinate nih.gov

Pyruvate nih.gov

Acetaldehyde nih.gov

The anaerobic degradation of propionic acid can result in the formation of acetate (B1210297), which is then further converted to methane and carbon dioxide. nih.gov

Table 3: Identified and Expected Environmental Metabolites and Degradation Products of this compound

Parent Compound/IntermediateDegradation ProcessMetabolite/Degradation ProductReference
This compoundHydrolysis3-Phenyl-1-propanol libretexts.org
This compoundHydrolysisPropionic acid libretexts.org
3-Phenyl-1-propanolOxidation3-Phenylpropionic acid-
3-Phenylpropionic acidMicrobial Catabolism (Haloferax sp.)Cinnamic acid, Benzoic acid, 3-Hydroxybenzoic acid, Gentisic acid nih.gov
3-Phenylpropionic acidMicrobial Catabolism (E. coli)3-(2,3-dihydroxyphenyl)propionic acid, Succinate, Pyruvate, Acetaldehyde nih.gov
Propionic acidAnaerobic DigestionAcetate, Methane nih.gov

Exploration of Biological Interactions at the Molecular and Cellular Level

Olfactory Receptor Agonism and Downstream Cellular Signaling

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. nih.govyoutube.com The binding of an odorant to its specific receptor triggers a conformational change in the receptor, leading to the activation of a downstream signaling cascade.

While specific studies identifying the olfactory receptors that bind to 3-phenylpropyl propionate (B1217596) are not prevalent in publicly available research, the general mechanism of olfactory signal transduction is well-established. This process typically involves the activation of an olfactory-specific G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). nih.govyoutube.com This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations, primarily Ca2+ and Na+, and subsequent depolarization of the neuron. nih.gov

Research has shown that propionate, the esterifying acid of 3-phenylpropyl propionate, can function as an odorant molecule and activate the human olfactory receptor OR51E2. nih.gov This interaction induces structural alterations in the receptor, specifically in the extracellular loop 3 (ECL3), which are capable of triggering receptor activation. nih.gov Furthermore, studies on other aromatic esters have demonstrated that the interaction between the odorant's functional group and its hydrocarbon structure influences the response in glomerular modules within the olfactory bulb. nih.gov

The influx of calcium ions is a critical step in olfactory signal transduction. nih.gov The initial depolarization caused by the opening of cyclic nucleotide-gated channels is amplified by a Ca2+-activated Cl- current. nih.gov While direct studies on the intracellular calcium response to this compound are lacking, research on propionate has shown that it can induce changes in intracellular pH through calcium flux in bovine neutrophils. nih.gov Specifically, propionate was found to cause rapid intracellular acidification mediated by intracellular calcium release and p38 MAPK activation, followed by a pH recovery phase controlled by ERK1/2 MAPK, PKC, and calcium entry. nih.gov

Table 1: Effects of Propionate on Intracellular Signaling in Bovine Neutrophils

Cellular ResponseMediator/InhibitorEffect of Propionate
Intracellular AcidificationIntracellular Calcium ReleaseMediated
p38 MAPKMediated
pH RecoveryERK1/2 MAPKControlled
PKCControlled
Calcium EntryControlled

This data pertains to propionate, not this compound directly.

Influence on Cellular Processes and Differentiation

The influence of phenylpropanoids and their derivatives on various cellular processes is an active area of research. nih.govrsc.org These compounds have been noted for a range of biological activities, including antioxidant and anti-inflammatory effects. nih.gov

Enzyme Inhibitory Activities (e.g., α-Glucosidase Inhibition)

The potential for phenylpropanoids to act as enzyme inhibitors has been a subject of investigation. nih.gov While direct evidence of this compound inhibiting α-glucosidase is not documented, some phenylpropanoid sucrose (B13894) esters have been found to possess glycosidase inhibitory activities. nih.gov α-Glucosidase inhibitors are a class of drugs that can help manage postprandial blood glucose levels by delaying carbohydrate absorption. nih.gov The mechanism of inhibition by some peptide inhibitors of α-glucosidase involves the formation of hydrogen bonds with the active site of the enzyme. nih.gov

Research on other types of esters, such as phosphate (B84403) esters, has provided a theoretical basis for their reaction with various enzymes. nih.gov This theory suggests that the ability of phosphorus to form an additional bond compared to carbon allows for the formation of a stable pentagonal enzyme-phosphate ester complex, which can be compared to the transition state in enzyme-catalyzed reactions. nih.gov

Protein Target Binding Studies (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter)

There is a lack of specific research on the binding of this compound to protein targets such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play crucial roles in regulating neurotransmitter levels in the synaptic cleft. The function and cell surface expression of DAT are known to be regulated by various signaling pathways, including those involving D3 dopamine receptors. reactome.org

Applications in Chemical Research and Methodological Development

Role as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the identification and quantification of chemical substances. A reference standard is a highly purified compound used to confirm the presence and determine the concentration of a substance in a sample by comparing its analytical response (e.g., chromatographic peak or spectral signature) to that of the unknown sample.

While 3-phenylpropyl propionate (B1217596) is not widely marketed as a certified reference standard for quantitative analysis, its analytical properties are well-characterized, which allows for its use as a reference material in qualitative analyses. Databases such as PubChem and the NIST WebBook provide detailed spectral and chromatographic data for 3-phenylpropyl propionate. nih.gov This information is instrumental for its identification in complex mixtures like essential oils or fragrance formulations.

One of the key analytical parameters available is the Kovats retention index, which is used in gas chromatography (GC) to standardize retention times. nih.gov The availability of mass spectrometry (MS) and infrared (IR) spectra for this compound further enables its identification in research settings. nih.gov Although primarily used for quality control in the food and fragrance sectors, these documented analytical characteristics could support its use as an informal reference point in academic or industrial research laboratories for method development.

Table 1: Analytical Data for this compound

PropertyValueSource
Kovats Retention Index (Standard Non-Polar) 1445PubChem
Boiling Point 279.00 to 280.00 °C @ 760.00 mm HgThe Good Scents Company, PubChem
Molecular Formula C12H16O2PubChem
Molecular Weight 192.25 g/mol PubChem

Use as a Building Block in Complex Molecule Synthesis

The utility of a chemical compound as a "building block" or "synthon" in organic synthesis is determined by its ability to serve as a reactive precursor for the construction of more complex molecular architectures. This often involves the presence of specific functional groups that can participate in a variety of chemical reactions.

This compound is an ester formed from 3-phenylpropanol and propionic acid. chemicalbook.com Its synthesis is a straightforward esterification reaction. However, its application as a starting material for the synthesis of more complex molecules, such as pharmaceuticals or natural products, is not documented in publicly available scientific literature. Chemical suppliers may categorize it broadly under "building blocks," but specific examples of its use in multi-step synthetic pathways are absent from major chemical databases and research articles. thegoodscentscompany.com The ester functional group can undergo hydrolysis to yield the corresponding alcohol (3-phenylpropanol) and carboxylic acid (propionic acid), or transesterification, but the molecule itself is not typically employed as a key intermediate in complex synthetic routes.

Integration in Synthetic Biology and Biosensing Approaches

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes. nih.gov This can include the metabolic engineering of microorganisms to produce specific chemicals. lbl.gov Research in this area has focused on the biosynthesis of precursors to this compound, such as 3-phenylpropanol, in engineered E. coli. researchgate.net These studies aim to create sustainable, bio-based production routes for fragrance and flavor compounds. However, the direct use or integration of this compound itself within a synthetic biology workflow is not reported.

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. While there is growing interest in developing biosensors for fragrances and volatile organic compounds, and olfactory receptors are being explored as potential sensing elements for esters and other small molecules, there are no specific reports of biosensors being developed for or utilizing this compound. imotions.comnih.gov

Q & A

Basic: What are the common synthetic routes for 3-phenylpropyl propionate, and how can reaction conditions be optimized for academic research purposes?

Methodological Answer:
this compound is typically synthesized via esterification between 3-phenyl-1-propanol and propionic acid (or its anhydride), catalyzed by acidic or enzymatic agents. For academic optimization:

  • Solvent-free esterification at 100°C with equimolar ratios of reactants achieves high yields (~85%) while minimizing waste .
  • Microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure) reduces reaction time and improves purity, validated by ¹H NMR and chromatographic mass spectrometry .
  • Kinetic studies under varying temperatures (60–120°C) and catalyst concentrations (e.g., H₂SO₄, 1–5 mol%) can identify optimal conditions using response surface methodology (RSM) .

Basic: Which analytical techniques are most effective for characterizing this compound in academic research?

Methodological Answer:

  • Chromatography : GC-MS and HPLC with UV detection (λ = 210–254 nm) confirm purity and quantify residual reactants .
  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7.2–7.4 ppm) .
  • Elemental analysis (CHNS) validates molecular composition (C₁₂H₁₆O₂), with deviations >0.3% indicating impurities .

Basic: How is this compound applied in fragrance and flavor research, and what methodological frameworks support these studies?

Methodological Answer:
As a fragrance ingredient, its odor profile (fruity, floral) is evaluated via:

  • GC-Olfactometry (GC-O) paired with sensory panels to correlate retention indices with sensory descriptors .
  • Structure-odor relationship (SOR) studies comparing analogs (e.g., phenylpropyl acetate vs. propionate) to assess ester chain length effects on volatility and aroma .
  • Stability testing under UV light and varying pH (3–9) to determine shelf-life in formulations .

Advanced: How can researchers reconcile contradictory data on this compound’s bioactivity, such as cytotoxicity versus therapeutic potential?

Methodological Answer:
In EthR-based gene circuit studies, this compound showed cytotoxicity at ≥0.5 mM but EthR-modulating activity at lower doses. To resolve contradictions:

  • Dose-response curves (0.1–3.2 mM) with viability assays (e.g., MTT) differentiate therapeutic windows from toxic thresholds .
  • Control experiments (e.g., constitutive SEAP expression in HEK-ET-SEAP cells) isolate compound-specific effects from background noise .
  • Comparative metabolomics can identify off-target pathways (e.g., mitochondrial dysfunction) contributing to cytotoxicity .

Advanced: What experimental designs are suitable for investigating this compound’s role in supramolecular chemistry or crystal engineering?

Methodological Answer:

  • X-ray crystallography of derivatives (e.g., 3-phenylpropyl urea) reveals hydrogen-bonding motifs and packing patterns, guiding co-crystal design .
  • DSC/TGA analysis assesses thermal stability (e.g., melting points >150°C) for material science applications .
  • Molecular docking with enzymes (e.g., aminopeptidase N) predicts binding affinities of analogs for targeted drug design .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

Methodological Answer:

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to modulate electrophilicity and EthR binding .
  • Chain length variation : Replace the propionate group with butyrate or hexanoate to study hydrophobicity effects on membrane permeability .
  • In vitro assays : Test analogs against Mycobacterium tuberculosis (MIC assays) or cancer cell lines (e.g., MCF-7), using dose-escalation protocols (0.1–100 µM) .

Advanced: What statistical approaches validate reproducibility in this compound synthesis and bioactivity studies?

Methodological Answer:

  • ANOVA for batch-to-batch synthesis variability (e.g., purity, yield) under fixed parameters (temperature, catalyst) .
  • Bland-Altman plots compare inter-lab bioassay results (e.g., IC₅₀ values) to assess systemic bias .
  • Power analysis determines sample sizes (n ≥ 3) for in vitro studies, ensuring p < 0.05 significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.